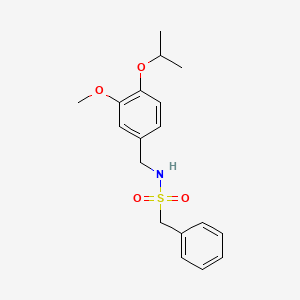![molecular formula C15H17Cl3N2O2S B4444648 4-[2-[(2,3-Dichlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B4444648.png)
4-[2-[(2,3-Dichlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride
Overview
Description
4-[2-[(2,3-Dichlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a benzenesulfonamide group, which is known for its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(2,3-Dichlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dichlorobenzylamine with an appropriate sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(2,3-Dichlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[2-[(2,3-Dichlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-[(2,3-Dichlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[(2,3-Dichlorophenyl)methylamino]ethyl]benzenesulfonamide
- 4-[2-[(2,3-Dichlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrobromide
Uniqueness
4-[2-[(2,3-Dichlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as solubility and stability, which can influence its effectiveness in various applications.
Properties
IUPAC Name |
4-[2-[(2,3-dichlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2S.ClH/c16-14-3-1-2-12(15(14)17)10-19-9-8-11-4-6-13(7-5-11)22(18,20)21;/h1-7,19H,8-10H2,(H2,18,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDJJIJDRUIMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4444589.png)
![7-[(4,6-dimethylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4444592.png)


![2-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4444611.png)

![6-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4444615.png)

![2,3-dimethyl-N-[2-(methylthio)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444627.png)
![N,2-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4444630.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one](/img/structure/B4444634.png)
![[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-(1,2-oxazolidin-2-yl)methanone](/img/structure/B4444641.png)
![1-[2-(1,3-Benzoxazol-2-yl)ethyl]-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea](/img/structure/B4444651.png)
![ethyl 1-[(5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4444653.png)
